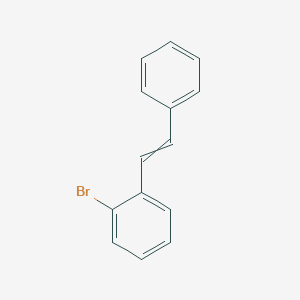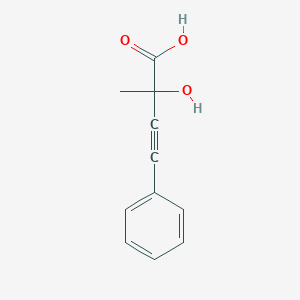
(3r)-1-cyclopentylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-cyclopentyl-pyrrolidin-3-ol is a chiral compound featuring a cyclopentyl group attached to a pyrrolidine ring with a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-cyclopentyl-pyrrolidin-3-ol typically involves the following steps:
Hydroxylation: The addition of a hydroxyl group at the third position of the pyrrolidine ring.
One common method involves the use of cyclopentyl bromide and pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-1-cyclopentyl-pyrrolidin-3-ol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of chiral catalysts or chiral resolution techniques to obtain the desired enantiomer. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
®-1-cyclopentyl-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclopentyl group to a different functional group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride can produce a fully reduced cyclopentyl-pyrrolidine.
科学的研究の応用
®-1-cyclopentyl-pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-1-cyclopentyl-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the cyclopentyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle without the cyclopentyl group.
Cyclopentylamine: Contains a cyclopentyl group attached to an amine.
Prolinol: A pyrrolidine derivative with a hydroxyl group, similar to ®-1-cyclopentyl-pyrrolidin-3-ol but without the cyclopentyl group.
Uniqueness
®-1-cyclopentyl-pyrrolidin-3-ol is unique due to the combination of the cyclopentyl group and the hydroxylated pyrrolidine ring. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
(3R)-1-cyclopentylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-6-10(7-9)8-3-1-2-4-8/h8-9,11H,1-7H2/t9-/m1/s1 |
InChIキー |
BGHMBQDVMFINMV-SECBINFHSA-N |
異性体SMILES |
C1CCC(C1)N2CC[C@H](C2)O |
正規SMILES |
C1CCC(C1)N2CCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(3-Imidazol-1-yl-1-phenoxy-propyl)-phenyl]-1H-pyrazole](/img/structure/B8496674.png)

![1-Methyl-4-[N-(3,4,5-trimethoxyphenyl)-carbamoyl]piperazine](/img/structure/B8496681.png)

![7-chloro-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8496702.png)




![2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one](/img/structure/B8496734.png)



